Welcome to the BenchChem Online Store!
molecular formula C14H19NO B8433580 3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol

3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol

Cat. No. B8433580
M. Wt: 217.31 g/mol
InChI Key: MWORWWZBFHCJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04382942

Procedure details

A mixture of 3.9 g of the product of Step A and 7.8 g of pyridinium hydrobromide was stirred under an inert atmosphere for 2 hours at 200° C. and was then cooled and taken up in water. The mixture was stirred until dissolution and was made alkaline by addition of ammonium hydroxide. The mixture was extracted with methylene chloride and the organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 95-5 chloroform-methanol mixture. The solution was distilled to dryness under reduced pressure and the residue was taken up in methylene chloride. The solution was filtered and evaporated to dryness under reduced pressure to obtain 3.13 g of 3-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol.
Name
product
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][N:11]([CH2:15][CH2:16][CH3:17])[CH2:12][CH2:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.Br.[NH+]1C=CC=CC=1.[OH-].[NH4+]>O>[CH2:15]([N:11]1[CH2:12][CH2:13][CH:14]=[C:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH2:10]1)[CH2:16][CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
3.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CN(CCC1)CCC
Name
pyridinium hydrobromide
Quantity
7.8 g
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
was stirred under an inert atmosphere for 2 hours at 200° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred until dissolution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 95-5 chloroform-methanol mixture
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)N1CC(=CCC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.